molecular formula C11H21NO3 B8484511 (2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester

(2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester

Cat. No. B8484511
M. Wt: 215.29 g/mol
InChI Key: KOLIAURJGYMFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethyloxolan-3-yl)carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-7-14-11(8,4)5/h8H,6-7H2,1-5H3,(H,12,13)

InChI Key

KOLIAURJGYMFMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methanesulfonic acid 3-tert-butoxycarbonylamino-4-hydroxy-4-methyl-pentyl ester (627 mg, 2.0 mmol, crude from step 2) in NMP (5 mL) was added sodium cyanide (0.98 g, 20 mmol). The reaction mixture was heated at 85° C. overnight then cooled to room temperature and partitioned between water and diethyl ether. The organic layer was washed with brine, dried over Na2SO4 and concentrated. The residue was purified by SiO2 chromatography (20% to 50% EtOAc/hexanes) to afford 268 mg (62%) of (2,2-dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester as a white solid.
Name
methanesulfonic acid 3-tert-butoxycarbonylamino-4-hydroxy-4-methyl-pentyl ester
Quantity
627 mg
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.